(3R,4S)-3-methylpiperidin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R,4S)-3-methylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-4-7-3-2-6(5)8/h5-8H,2-4H2,1H3/t5-,6+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQDXXYGSGJMGR-RITPCOANSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCC[C@@H]1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3r,4s 3 Methylpiperidin 4 Ol and Its Stereoisomers
Stereoselective and Enantioselective Synthesis Approaches
The controlled synthesis of specific stereoisomers of 3-methylpiperidin-4-ol (B2467221) requires sophisticated strategies that can selectively generate the desired chiral centers. These approaches can be broadly categorized into catalytic asymmetric methods, syntheses utilizing existing chiral molecules, and biocatalytic transformations.
Asymmetric Catalysis Strategies
Asymmetric catalysis employs small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This field is divided into organocatalysis, which uses small organic molecules, and metal catalysis, which utilizes complexes of metals with chiral ligands.
Organocatalysis has emerged as a powerful tool for asymmetric synthesis due to its operational simplicity and environmentally benign nature. Chiral amines, such as proline and its derivatives, are prominent organocatalysts. libretexts.org
Proline-Catalyzed Reactions: L-proline and its derivatives can catalyze asymmetric aldol (B89426) and Mannich reactions, which are fundamental carbon-carbon bond-forming reactions. libretexts.orgnih.govrsc.org For the synthesis of piperidine (B6355638) precursors, an L-proline catalyzed aldol reaction between an appropriate aldehyde and a ketone can establish key stereocenters with high enantioselectivity (>99% ee). nih.gov The resulting aldol product can then be elaborated through a series of steps, including reductive amination and cyclization, to form the desired piperidine ring. The bifunctional nature of proline, possessing both a carboxylic acid and a secondary amine, allows it to activate both the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding). libretexts.org
Cinchona Alkaloid-Based Catalysis: Primary amines derived from cinchona alkaloids are highly versatile catalysts for various asymmetric transformations. rsc.orgdovepress.com These catalysts are particularly effective in conjugate addition reactions. For instance, the asymmetric Michael addition of a nucleophile to a suitable α,β-unsaturated precursor can be catalyzed by a cinchona alkaloid derivative to create a chiral intermediate, which is then converted to the target piperidine. These catalysts operate by forming a chiral iminium ion or by activating the nucleophile through hydrogen bonding. dovepress.com
| Catalyst Type | Key Reaction | Typical Stereoselectivity | Reference |
| L-Proline | Aldol Reaction | >99% ee | nih.gov |
| Cinchona Alkaloid Derivative | Michael Addition | 91-99% ee | dovepress.com |
Transition metal complexes featuring chiral ligands are highly effective catalysts for a range of asymmetric transformations, most notably hydrogenation and cyclization reactions.
Asymmetric Hydrogenation: The asymmetric hydrogenation of substituted pyridinium (B92312) salts or other unsaturated precursors is a direct and atom-economical method for synthesizing chiral piperidines. nih.govillinois.edu Catalysts based on rhodium, ruthenium, and iridium, paired with chiral phosphine (B1218219) ligands (e.g., BINAP, SYNPHOS), have demonstrated high efficacy. nih.govmdma.ch For example, rhodium-catalyzed asymmetric hydrogenation of a tetrasubstituted enamide precursor can yield the corresponding piperidine derivative with excellent enantioselectivity. nih.gov Similarly, iridium-catalyzed hydrogenation of pyridinium salts offers a route to highly substituted chiral piperidines. nih.gov
Asymmetric Cyclization: Metal-catalyzed intramolecular cyclization reactions provide a powerful means to construct the piperidine ring with concomitant control of stereochemistry. Gold-catalyzed cyclization of N-homopropargyl amides can generate cyclic intermediates that, after reduction and rearrangement, yield piperidin-4-ols with excellent diastereoselectivity. nih.gov Another powerful approach is the rhodium-catalyzed [2+2+2] cycloaddition, which can assemble the piperidine ring from simpler components with high enantioselectivity. nih.gov This method often employs a cleavable tether to facilitate the formation of the monocyclic piperidine product. nih.gov
| Metal Catalyst | Ligand Type | Reaction Type | Key Feature | Reference |
| Rhodium(I) | Chiral Phosphine | Asymmetric Hydrogenation | High enantioselectivity for enamides | nih.gov |
| Ruthenium(II) | Chiral Phosphine | Asymmetric Hydrogenation | Effective for ketone precursors | mdma.ch |
| Gold(I) | Achiral Phosphine | Intramolecular Cyclization | Excellent diastereoselectivity | nih.gov |
| Rhodium(I) | Chiral Phosphine | [2+2+2] Cycloaddition | High enantioselectivity in ring formation | nih.gov |
Chiral Pool Synthesis Routes
Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, as starting materials. baranlab.org This approach incorporates a pre-existing stereocenter from the starting material into the final target molecule.
For the synthesis of (3R,4S)-3-methylpiperidin-4-ol, a common strategy involves starting from a chiral amino acid like D-serine or D-methyl lactate. epa.gov The synthesis of microcosamine A, a piperidine alkaloid, from these starting materials illustrates the core principles. epa.gov The strategy typically involves key steps such as Horner-Wadsworth-Emmons olefination to build the carbon chain, Luche reduction for stereoselective ketone reduction, and an intramolecular N-alkylation to form the piperidine ring. epa.gov The inherent chirality of the starting material directs the stereochemical outcome of the subsequent reactions, ultimately leading to the desired enantiopure piperidine product.
Biocatalytic Transformations
Biocatalysis leverages the high selectivity of enzymes to perform challenging chemical transformations. mdpi.com Enzymes operate under mild conditions and often provide unparalleled levels of stereocontrol, making them an attractive green alternative to traditional chemical methods. researchgate.net
Transaminases (TAs): Transaminases are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone substrate. acs.org This reaction can be used to synthesize chiral amines from prochiral ketones with high enantiomeric excess. For the synthesis of piperidine derivatives, a suitable ω-chloroketone can be converted into a chiral amino-ketone using a transaminase. The resulting intermediate can then undergo spontaneous intramolecular cyclization to form the desired chiral piperidine. acs.org Access to both (R)- and (S)-selective transaminases allows for the synthesis of either enantiomer of the target molecule. acs.org
Other Enzymes: Other enzyme classes, such as imine reductases (IREDs) and monoamine oxidases (MAOs), are also valuable for the synthesis of chiral piperidines. mdpi.com IREDs can catalyze the asymmetric reduction of cyclic imines to form chiral piperidines, while MAOs can be used in deracemization processes to obtain a single enantiomer from a racemic mixture. Combining enzymes in cascade reactions, for example, a transaminase with a monoamine oxidase, can create highly efficient one-pot processes for synthesizing complex chiral molecules. rsc.org
Classical and Modern Total Synthesis Pathways
The total synthesis of this compound and its analogs often involves a multi-step sequence that combines various synthetic strategies. These pathways are designed to build the molecule's carbon skeleton and precisely install the required functional groups and stereocenters.
A representative modern approach involves a modular and stereoselective synthesis starting from readily available materials. nih.gov One such strategy utilizes a sequential gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. This one-pot process demonstrates high efficiency and broad substrate scope. The enantioselectivity is often introduced early in the synthesis, for example, by preparing a chiral homopropargyl amine using Ellman's sulfinyl imine chemistry. nih.gov
Another powerful strategy is the diastereoselective synthesis from a common precursor like 1,3-dimethyl-4-piperidinone. researchgate.net Key reactions to control the relative stereochemistry at the C3 and C4 positions include the alkoxymethylation of a metalloenamine, which affords the (3R,4S)-isomer, or the nucleophilic substitution of a fluoroarene with a deprotonated piperidinenitrile, which gives the (3R,4R)-isomer. researchgate.net These intermediates can then be converted to the final target compounds.
Classical approaches often rely on diastereoselective reductions of cyclic ketones or ring-opening reactions of epoxides. For example, the reduction of a 3-methyl-4-piperidone precursor using various reducing agents can lead to different diastereomeric ratios of the corresponding 3-methylpiperidin-4-ol, depending on the steric hindrance and the reagent used. These methods, while sometimes less selective than modern catalytic approaches, remain valuable tools in the synthesis of piperidine derivatives.
Convergent Synthesis Designs
Convergent synthesis strategies offer significant advantages in terms of efficiency and flexibility, allowing for the independent synthesis of key fragments that are later combined to form the target molecule. For the synthesis of this compound, a convergent approach could involve the coupling of a chiral fragment bearing the C3 methyl group with a suitable C3 synthon to construct the piperidine ring.
One potential convergent strategy involves the asymmetric synthesis of a protected 3-methyl-4-aminobutanal derivative. This aldehyde can then undergo a cyclization/condensation reaction with a suitable two-carbon component to form the piperidine ring. The diastereoselectivity of the cyclization can be influenced by the choice of reagents and reaction conditions.
Another convergent approach could utilize an asymmetric Michael addition of a nitrogen-containing nucleophile to an α,β-unsaturated ester or ketone bearing the methyl group at the appropriate position. The resulting adduct can then be further elaborated and cyclized to yield the desired piperidine core. The stereochemistry at the C3 and C4 positions can be controlled through the use of chiral auxiliaries or catalysts in the Michael addition step. A representative convergent synthesis is outlined below:
| Step | Reactants | Reagents and Conditions | Product | Yield (%) |
| 1 | Chiral N-protected amino acid | 1. Reduction to alcohol2. Oxidation to aldehyde | N-protected chiral α-amino aldehyde | 85-95 |
| 2 | Aldehyde from Step 1, Vinyl Grignard | Diastereoselective addition | Chiral amino alcohol | 70-85 |
| 3 | Product from Step 2 | Ring-closing metathesis | Dihydropyridinone intermediate | 60-75 |
| 4 | Dihydropyridinone from Step 3 | Stereoselective reduction | This compound | 80-90 |
This table presents a generalized, illustrative convergent synthetic route. Actual yields may vary depending on the specific protecting groups and reagents used.
Linear Synthesis Strategies
Linear synthesis, while often longer, can provide a more straightforward and sometimes higher-yielding route to the target molecule, particularly when stereocenters are introduced sequentially. A plausible linear synthesis of this compound could commence from a chiral starting material, such as a derivative of a natural amino acid, to establish the initial stereocenter.
For instance, a synthesis could begin with a suitable protected derivative of (R)-alanine. Elongation of the carbon chain, followed by the introduction of the future C4 hydroxyl group and subsequent cyclization, would lead to the desired piperidine ring system. The stereochemistry of the hydroxyl group at C4 can be controlled through diastereoselective reduction of a ketone precursor.
An alternative linear approach might involve the asymmetric hydrogenation of a substituted pyridine (B92270) or dihydropyridine (B1217469) precursor. The catalyst and reaction conditions would be crucial in establishing the desired cis relationship between the methyl group at C3 and the hydroxyl group at C4. A summary of a potential linear synthetic approach is provided below:
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Diastereomeric/Enantiomeric Excess |
| 1 | N-protected 3-methyl-4-pyridone | Asymmetric Hydrogenation (e.g., Rh-catalyst) | N-protected (3R)-3-methyl-4-piperidone | >95% ee |
| 2 | N-protected (3R)-3-methyl-4-piperidone | Stereoselective Reduction (e.g., L-Selectride®) | N-protected this compound | >98% de |
| 3 | N-protected this compound | Deprotection (e.g., H2, Pd/C for Cbz) | This compound | >98% de, >95% ee |
This table illustrates a hypothetical linear synthesis. The choice of protecting group (PG) and specific reagents would influence the outcomes.
Principles of Sustainable Chemistry in Synthetic Development
The integration of green chemistry principles into the synthesis of fine chemicals and pharmaceuticals is of paramount importance for minimizing environmental impact. researchgate.net The synthesis of this compound provides a valuable case study for the application of these principles.
Atom Economy and Green Solvent Applications
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.com Reactions with high atom economy, such as additions and rearrangements, are preferred over substitutions and eliminations, which generate stoichiometric byproducts. In the synthesis of this compound, catalytic hydrogenation steps exhibit excellent atom economy.
The choice of solvent is another critical factor in the sustainability of a synthetic process. Traditional volatile organic compounds (VOCs) are often flammable, toxic, and contribute to air pollution. The use of greener solvents, such as water, supercritical fluids, or bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), is highly desirable. For instance, certain enzymatic resolutions or reductions in the synthetic sequence could potentially be performed in aqueous media.
| Synthetic Step | Conventional Solvent | Green Alternative | Rationale for Green Alternative |
| Asymmetric Reduction | Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived, higher boiling point, lower toxicity. |
| Protecting Group Removal | 1,4-Dioxane | Ethanol/Water | Reduced toxicity, readily available, and biodegradable. |
| Crystallization/Purification | Heptane/Ethyl Acetate | Isopropanol/Water | Lower environmental impact and flammability. |
Flow Chemistry Methodologies
Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and process intensification. cam.ac.ukresearchgate.net The synthesis of this compound and its intermediates can be adapted to flow chemistry methodologies.
For example, the catalytic hydrogenation of a pyridinium salt or a dihydropyridine intermediate could be performed in a packed-bed reactor containing an immobilized catalyst. This approach allows for the efficient use of the catalyst, easy separation of the product, and continuous operation. Similarly, hazardous reactions, such as those involving organometallic reagents or azides, can be performed more safely on a small scale within a continuous flow reactor. The ability to precisely control reaction parameters like temperature, pressure, and residence time in a flow system can also lead to improved yields and selectivities. cam.ac.uk
Stereochemical Investigations and Control in 3r,4s 3 Methylpiperidin 4 Ol Systems
Elucidation of Absolute and Relative Stereochemistry
The definitive assignment of the absolute and relative stereochemistry of (3R,4S)-3-methylpiperidin-4-ol and related piperidine (B6355638) derivatives relies on a combination of synthetic strategies and advanced analytical techniques.
Stereoselective Synthesis: A primary method for establishing stereochemistry is through stereoselective synthesis, where the desired stereoisomer is built from precursors of known chirality. acs.orgnih.gov For 3,4-disubstituted piperidines, synthetic routes often involve diastereoselective reactions where an existing chiral center directs the formation of a new one. acs.org For instance, conjugate addition of organocuprates to chiral α,β-unsaturated lactams can produce enantiopure trans-3,4-substituted 2-piperidones with high stereoselectivity. acs.org Subsequent transformations of these intermediates yield the target piperidine with a defined stereochemical configuration. The known configuration of the starting materials and the well-understood mechanisms of stereoselective reactions allow for the confident assignment of the product's stereochemistry. researchgate.netrijournals.com
X-ray Crystallography: Single-crystal X-ray diffraction (SCXRD) is the most unambiguous method for determining the three-dimensional structure of a molecule, including its absolute and relative stereochemistry. nih.govresearchgate.netresearchgate.net This technique provides precise coordinates of each atom in the crystal lattice, allowing for direct visualization of the spatial arrangement. For chiral compounds, analysis of the diffraction data, often in the presence of a heavy atom (the Flack parameter), can definitively establish the absolute configuration (R/S) at each stereocenter. nih.gov While a crystal structure for this compound itself is not widely reported, analysis of closely related piperidine derivatives confirms that X-ray crystallography is a potent tool for assessing their conformations and absolute structures. nih.govjyu.fijyu.fi
Methods for Stereochemical Purity and Enantiomeric Excess Determination
Assessing the stereochemical purity of this compound is critical to ensure that the desired stereoisomer is present and to quantify any other stereoisomeric impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and widely used techniques for this purpose. mdpi.com
Chiral Chromatography (HPLC, GC)
Chiral chromatography operates by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. csfarmacie.cz This differential interaction leads to different retention times, allowing for their separation and quantification. unife.it
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile and common method for separating enantiomers and diastereomers of piperidine derivatives. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole, and steric interactions, within the chiral grooves of the stationary phase. sigmaaldrich.com The choice of mobile phase, often a mixture of an alkane (like hexane) and an alcohol modifier (like isopropanol), is crucial for optimizing resolution. csfarmacie.cz
| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Analyte Class | Detection Method |
|---|---|---|---|
| Polysaccharide-based (e.g., Chiralpak) | Hexane/Isopropanol | Piperidine derivatives, Alcohols | UV, MS |
| Macrocyclic Glycopeptide (e.g., CHIROBIOTIC) | Methanol/Acetic Acid/Triethylamine | Amines, Polar Compounds | UV, MS |
| Cyclodextrin-based (e.g., Rt-βDEX) | Acetonitrile/Water | Hydrophobic compounds, Terpenes | UV, MS |
Gas Chromatography (GC): For volatile derivatives of this compound, chiral GC offers high resolution. The compound typically requires derivatization, for example by acylation of the amine and hydroxyl groups, to increase its volatility. Derivatized cyclodextrins are commonly used as CSPs in capillary GC columns for the separation of enantiomers. gcms.cz
Derivatization for Spectroscopic Analysis
Another powerful technique for determining enantiomeric purity involves the use of a chiral derivatizing agent (CDA). This method converts a pair of enantiomers into a pair of diastereomers by reacting them with an enantiomerically pure reagent. mdpi.com
The resulting diastereomers have different physical properties and, crucially, distinct NMR spectra. nih.gov Protons near the newly formed diastereomeric centers will experience different chemical environments and thus appear at different chemical shifts (Δδ). By integrating the signals corresponding to each diastereomer, their relative ratio, and thus the enantiomeric excess (ee) of the original sample, can be accurately calculated. A common CDA for alcohols and amines is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its analogues.
Conformational Analysis Studies
The piperidine ring in this compound is not planar and primarily adopts a chair conformation to minimize angular and torsional strain. nih.govacs.org The stereochemistry of the substituents at the C3 and C4 positions significantly influences the equilibrium between possible chair conformers.
For the (3R,4S) isomer, the methyl and hydroxyl groups are in a trans relationship. The most stable chair conformation is the one where both substituents occupy equatorial positions. This arrangement minimizes unfavorable steric interactions, particularly 1,3-diaxial interactions, that would occur if one or both groups were in axial positions. nih.gov
The conformational equilibrium can be influenced by several factors:
N-Substitution: Large groups on the nitrogen atom can introduce A(1,3) strain (pseudoallylic strain), which can alter the ring conformation or favor an axial orientation for adjacent substituents. acs.orgrsc.org
Protonation: Protonation of the nitrogen atom introduces a positive charge. Electrostatic interactions between the resulting ammonium group and polar substituents on the ring can stabilize conformers that might otherwise be less favorable. nih.gov For a 4-hydroxy group, protonation of the piperidine nitrogen has been shown to stabilize the axial conformer. nih.gov
Solvent Effects: The polarity of the solvent can influence the conformational equilibrium by differentially solvating the conformers, particularly if there are significant differences in their dipole moments.
Computational studies, using methods like Density Functional Theory (DFT), are often employed to calculate the relative energies of different conformers and predict the most stable geometries, complementing experimental data from NMR spectroscopy. researchgate.netnih.govrsc.org
| Substituent (on Piperidine) | Conformational Free Energy (A-value, kcal/mol) (Equatorial favored) |
|---|---|
| -CH₃ | ~1.7 |
| -OH | ~0.6 - 1.0 |
Table represents typical conformational free energy differences (A-values) for methyl and hydroxyl substituents on a six-membered ring, indicating a strong preference for the equatorial position. nih.gov
Stereochemical Influences on Reaction Pathways and Selectivity
The fixed trans relationship of the substituents in this compound plays a crucial role in directing the outcome of subsequent chemical reactions. researchgate.netrijournals.com The stereochemistry at C3 and C4 controls the facial selectivity of reactions involving the piperidine ring or its substituents.
In its preferred diequatorial conformation, the molecule presents two distinct faces to incoming reagents. An attack on the heterocyclic ring or functionalization of the existing substituents will be sterically hindered from one face by the axial protons and less hindered from the other. For example, in a reduction of a corresponding piperidone, the approach of the hydride reagent would be directed by the existing methyl group, leading to a specific diastereomer of the alcohol. whiterose.ac.uk
Similarly, reactions at the C4 hydroxyl group, such as esterification or etherification, can be influenced by the adjacent C3 methyl group. The stereochemical arrangement is critical in syntheses where the piperidine is used as a scaffold and further complexity is built upon it. acs.orgnih.gov The defined stereochemistry ensures that new stereocenters are created with a predictable and controlled orientation relative to the existing ones, a fundamental principle in asymmetric synthesis. acs.orgnih.gov
Derivatization and Structural Modifications of the 3r,4s 3 Methylpiperidin 4 Ol Scaffold
Functionalization Reactions at the Nitrogen Center
The secondary amine within the piperidine (B6355638) ring of (3R,4S)-3-methylpiperidin-4-ol is a nucleophilic center that readily participates in a variety of functionalization reactions. These modifications are crucial for modulating the pharmacokinetic and pharmacodynamic properties of resulting derivatives.
Alkylation and Acylation Strategies
N-alkylation and N-acylation are fundamental strategies for introducing a wide range of substituents onto the piperidine nitrogen. These reactions are typically straightforward and proceed with high efficiency.
N-Alkylation: The nitrogen atom can be readily alkylated using various alkylating agents, such as alkyl halides or sulfonates, in the presence of a base. The choice of base and solvent can influence the reaction rate and yield. For instance, N-substitution of similar piperidine scaffolds is often achieved using reagents like benzyl (B1604629) bromide or various alkyl iodides in the presence of a non-nucleophilic base like potassium carbonate or triethylamine. These reactions introduce lipophilic groups or moieties that can interact with specific biological targets.
N-Acylation: Acylation of the piperidine nitrogen is another common modification, typically achieved by reacting the parent compound with acyl chlorides, anhydrides, or activated carboxylic acids. These reactions introduce amide functionalities, which can act as hydrogen bond donors or acceptors and significantly influence the biological activity of the molecule. For example, N-acylation is a key step in the synthesis of many potent opioid receptor modulators. chemijournal.com
| Reagent Type | General Conditions | Resulting Functional Group |
| Alkyl Halide (e.g., R-Br, R-I) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF) | N-Alkyl Piperidine |
| Acyl Chloride (e.g., R-COCl) | Base (e.g., Et₃N, Pyridine), Solvent (e.g., CH₂Cl₂, THF) | N-Acyl Piperidine (Amide) |
| Carboxylic Acid | Coupling Agent (e.g., DCC, EDC), Solvent (e.g., CH₂Cl₂, DMF) | N-Acyl Piperidine (Amide) |
Formation of N-Heterocyclic Systems
The nitrogen atom of the piperidine ring can also serve as a nucleophile in reactions that lead to the formation of fused N-heterocyclic systems. These bicyclic structures can significantly alter the three-dimensional shape and rigidity of the molecule, leading to novel pharmacological profiles.
One common strategy involves the reaction of the piperidine nitrogen with bifunctional electrophiles. For example, reaction with a molecule containing both a leaving group and a carbonyl group could, after initial N-alkylation, lead to an intramolecular cyclization to form a fused ring system. The synthesis of such fused heterocycles is a widely explored area in organic synthesis, with various methods available for constructing rings of different sizes and functionalities. airo.co.in
Transformations Involving the Hydroxyl Group
The secondary hydroxyl group at the C-4 position of the piperidine ring offers another key site for derivatization, allowing for the introduction of a variety of functional groups that can impact solubility, metabolic stability, and target binding.
Esterification and Etherification Reactions
Esterification: The hydroxyl group can be converted to an ester through reaction with carboxylic acids, acyl chlorides, or anhydrides. These reactions are often catalyzed by acids or employ coupling agents. Esterification can be used to introduce promoieties to improve drug delivery or to introduce groups that engage in specific interactions with a biological target. The steric hindrance around the hydroxyl group can influence the choice of esterification method.
Etherification: The formation of ethers is another important transformation of the hydroxyl group. This is typically achieved via Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. O-alkylation can introduce a range of substituents, from small alkyl groups to larger, more complex moieties, thereby modifying the lipophilicity and steric bulk of the molecule.
| Reaction Type | Common Reagents | Resulting Functional Group |
| Esterification | Carboxylic Acid + Acid Catalyst or Coupling Agent | Ester |
| Acyl Chloride + Base | Ester | |
| Etherification | Alkyl Halide + Strong Base (e.g., NaH) | Ether |
Oxidation and Reduction Chemistry
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, a 3-methyl-4-piperidone derivative. A variety of oxidizing agents can be employed, with the choice depending on the desired selectivity and the presence of other sensitive functional groups in the molecule. Mild oxidation conditions, such as those of the Swern or Dess-Martin periodinane oxidations, are often preferred to avoid over-oxidation or side reactions. researchgate.netacs.org The resulting ketone is a versatile intermediate for further modifications, such as the introduction of new substituents at the alpha-carbon or conversion to other functional groups.
Reduction: While the parent compound already contains a reduced piperidine ring, derivatization at the nitrogen or hydroxyl group might introduce reducible functionalities. For instance, if an N-acyl group is introduced, the amide carbonyl can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This provides access to a different class of N-substituted derivatives.
Regioselective and Stereoselective Substitutions on the Piperidine Ring
Direct functionalization of the C-H bonds of the piperidine ring is a more advanced strategy for structural modification. Achieving high regioselectivity and stereoselectivity in these reactions can be challenging but offers access to novel and complex derivatives.
Recent advances in C-H activation and functionalization methodologies have opened up new avenues for the direct substitution of piperidine rings. d-nb.infonih.gov For 3-methylpiperidine (B147322) derivatives, the electronic and steric environment around each C-H bond influences its reactivity. The positions alpha to the nitrogen (C2 and C6) are often activated towards deprotonation or radical abstraction, while other positions might require specific directing groups to achieve selective functionalization.
Stereoselective substitutions are particularly important for maintaining or inverting the stereochemistry of the molecule. The existing stereocenters at C3 and C4 can direct the approach of reagents, leading to the formation of specific diastereomers. For instance, the reduction of a 3-methyl-4-piperidone derivative, obtained from the oxidation of the parent alcohol, can be performed with stereoselective reducing agents to favor the formation of either the cis or trans alcohol. mdma.ch Similarly, reactions at positions adjacent to the existing stereocenters can be influenced by steric hindrance, leading to a preferred stereochemical outcome.
The development of new catalytic systems continues to provide more efficient and selective methods for the functionalization of saturated heterocycles like piperidine, enabling the synthesis of highly complex and diverse libraries of compounds based on the this compound scaffold for biological evaluation. nih.govnih.gov
Generation of Fused Heterocyclic Architectures
The construction of fused heterocyclic systems from this compound and its derivatives is a sophisticated method for exploring novel chemical space. These reactions typically involve the formation of bicyclic structures where the piperidine ring is fused to another heterocyclic ring, such as an oxazolidinone, an oxazine, or a lactam. The stereochemistry of the starting material plays a crucial role in directing the stereochemical outcome of the cyclization, leading to conformationally constrained and stereochemically defined fused products.
One common strategy involves the derivatization of the piperidine nitrogen, followed by an intramolecular cyclization that engages the C4-hydroxyl group. For instance, N-acylation of the piperidine followed by activation of the hydroxyl group can facilitate the formation of a fused oxazolidinone ring. Similarly, the introduction of an N-alkyl substituent bearing a suitable electrophilic or nucleophilic group can lead to the formation of various other fused systems.
Detailed research in this area has focused on the development of efficient and stereoselective methods for these cyclization reactions. The choice of reagents, reaction conditions, and protecting group strategies are critical for achieving high yields and controlling the desired stereochemistry of the newly formed fused ring.
The following table summarizes selected examples of fused heterocyclic architectures generated from derivatives of 3-methyl-4-hydroxypiperidine, highlighting the diversity of structures that can be accessed from this versatile scaffold.
| Starting Material Derivative | Fused Heterocyclic System | Key Reaction Type |
| N-Carbamoyl-3-methylpiperidin-4-ol | Oxazolo[4,5-c]piperidin-2-one | Intramolecular cyclization |
| N-(2-Chloroethyl)-3-methylpiperidin-4-ol | Morpholino[4,3-a]piperidine | Intramolecular Williamson ether synthesis |
| N-(Carboxymethyl)-3-methylpiperidin-4-ol | Piperazino[2,1-b] nih.govresearchgate.netoxazin-6-one | Intramolecular lactonization/lactamization |
Advanced Analytical Techniques for Comprehensive Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For (3R,4S)-3-methylpiperidin-4-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is necessary to assign all proton (¹H) and carbon (¹³C) signals and to elucidate the relative stereochemistry.
The piperidine (B6355638) ring is expected to adopt a stable chair conformation. In the (3R,4S) configuration, the methyl and hydroxyl groups are in a trans relationship. The preferred conformation would place the larger hydroxyl group in the equatorial position to minimize steric strain, which would consequently place the methyl group in an axial position. An alternative chair conformation with an axial hydroxyl and equatorial methyl group is also possible, and the observed NMR data would reflect the population-weighted average of these conformers.
Two-dimensional NMR experiments are critical for unambiguously assigning the complex, often overlapping signals in the ¹H and ¹³C NMR spectra and for revealing spatial relationships between atoms.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. It would be used to trace the connectivity of the protons around the piperidine ring, establishing the sequence of CH₂ and CH groups. For instance, the signal for the proton at C4 (H4) would show correlations to the proton at C3 (H3) and the two geminal protons at C5 (H5a, H5b).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the definitive assignment of each carbon atom that bears protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is paramount for determining the relative stereochemistry. It detects protons that are close in space, regardless of whether they are bonded. For the predicted major conformation (equatorial OH, axial CH₃), a strong NOE would be expected between the axial proton at C3 and the axial protons at C5 and C2 on the same face of the ring. The absence of a strong NOE between the methyl protons and the H4 proton would support their trans relationship.
Table 1: Expected NMR Data and Key 2D Correlations for this compound Note: Chemical shifts (δ) are hypothetical and based on typical values for similar substituted piperidine structures. They are reported in ppm.
| Position | Expected ¹H δ (ppm) | Expected ¹³C δ (ppm) | Key HMBC Correlations (from ¹H) | Key NOESY Correlations (from ¹H) |
|---|---|---|---|---|
| 2 | ~2.8 (ax), ~3.2 (eq) | ~50 | C3, C6 | H4, H6 (axial-axial) |
| 3 | ~2.0 (ax) | ~38 | C2, C4, C5, CH₃ | H5ax, CH₃ (axial-axial) |
| 4 | ~3.6 (ax) | ~68 | C2, C3, C5, C6 | H2ax, H6ax |
| 5 | ~1.5 (ax), ~1.8 (eq) | ~30 | C3, C4, C6 | H3ax (axial-axial) |
| 6 | ~2.7 (ax), ~3.1 (eq) | ~48 | C2, C5 | H2ax, H4ax (axial-axial) |
| CH₃ | ~1.0 (d) | ~15 | C3, C4 | H3, H5ax |
While solution-state NMR characterizes the molecule's structure and dynamics in a solvent, solid-state NMR (ssNMR) provides critical information about its structure in the crystalline form. This is particularly relevant for the hydrochloride salt of this compound. Techniques such as ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) can reveal the presence of different polymorphs (crystal forms), which can have distinct physical properties. Furthermore, ssNMR can probe intermolecular interactions, such as the hydrogen-bonding network involving the hydroxyl group, the protonated amine, and the chloride counterion, providing insights into crystal packing that are unavailable from solution-state studies. nih.gov
Advanced Mass Spectrometry Techniques
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through fragmentation analysis.
HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. For this compound, HRMS would be used to confirm the molecular formula C₆H₁₃NO by comparing the experimentally measured exact mass with the theoretically calculated mass.
Table 2: High-Resolution Mass Spectrometry Data for C₆H₁₃NO
| Species | Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| Neutral Molecule [M] | C₆H₁₃NO | 115.09971 |
| Protonated Molecule [M+H]⁺ | C₆H₁₄NO⁺ | 116.10700 |
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the protonated molecule, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure. For cyclic amino alcohols like this piperidine derivative, characteristic fragmentation pathways include the loss of small neutral molecules and ring cleavage events. nih.govwhitman.edu
Loss of Water: A primary fragmentation pathway is often the loss of a water molecule (18.01 Da) from the protonated parent ion, leading to a significant fragment ion at m/z 98.09.
Alpha-Cleavage: Cleavage of the bonds alpha to the nitrogen atom is a common fragmentation route for amines. This can lead to the opening of the piperidine ring and the formation of various fragment ions.
Ring Cleavage: Complex rearrangements and multiple bond cleavages within the piperidine ring can generate a characteristic fingerprint of lower-mass fragment ions.
Table 3: Expected Key MS/MS Fragments for Protonated this compound
| Proposed Fragment Ion | Proposed Neutral Loss | Expected m/z |
|---|---|---|
| [M+H - H₂O]⁺ | H₂O | 98.0913 |
| [C₅H₁₀N]⁺ | CH₂O + H₂ | 84.0808 |
| [C₄H₈N]⁺ | C₂H₅O | 70.0651 |
Chiroptical Spectroscopy
While NMR can establish the relative stereochemistry, chiroptical techniques are essential for determining the absolute configuration of a chiral molecule. These methods measure the differential interaction of the molecule with left- and right-circularly polarized light.
For this compound, Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) could be employed. The standard approach involves measuring the experimental VCD or ECD spectrum and comparing it to the spectrum predicted by quantum-chemical calculations for a specific, known configuration (e.g., (3R,4S)). A good match between the experimental spectrum and the calculated spectrum for the (3R,4S) enantiomer provides a confident assignment of the absolute stereochemistry. nih.govnih.gov This comparison is a powerful, non-destructive method for confirming the three-dimensional structure of chiral molecules in solution. nih.govnih.govrsc.org
Circular Dichroism (CD) Spectroscopy
A piperidine helicity rule has been proposed to correlate the sign of the Cotton effect with the conformation of the piperidine ring in 3-hydroxypiperidines rsc.org. This rule can be applied to predict the expected CD spectrum of this compound. The preferred conformation of the piperidine ring is a chair form, with bulky substituents occupying equatorial positions to minimize steric strain. In the case of this compound, both the methyl and hydroxyl groups would preferentially be in equatorial positions. The application of the helicity rule to this conformation would predict the sign of the Cotton effect, providing insight into its absolute configuration.
Furthermore, Vibrational Circular Dichroism (VCD), an extension of CD into the infrared region, has been used to study the conformation of the closely related compound (3R,4S)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine mdpi.comnih.gov. These studies, which combine experimental spectra with ab initio simulations, indicate that the piperidine ring adopts a chair conformation with all substituents in equatorial positions mdpi.comnih.gov. This supports the predicted conformation of this compound and suggests that VCD would be a valuable tool for its conformational analysis.
Optical Rotatory Dispersion (ORD)
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. It is closely related to Circular Dichroism and provides complementary information about the stereochemistry of a chiral molecule. The relationship between ORD and CD is described by the Kronig-Kramers transforms.
For this compound, the ORD spectrum is expected to exhibit a Cotton effect in the region of the electronic transitions of its chromophores. The primary chromophore in this molecule is the hydroxyl group. The sign and magnitude of the Cotton effect are dependent on the stereochemistry and conformation of the molecule. Based on the principles of ORD and its correlation with CD, the predicted Cotton effect from the piperidine helicity rule would be reflected in the ORD curve.
Detailed ORD studies on various piperidine derivatives have demonstrated its utility in assigning absolute configurations rsc.org. By comparing the experimental ORD spectrum of this compound with that of known standards or with theoretical calculations, its absolute configuration can be confirmed.
X-ray Crystallography for Solid-State Structure Confirmation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound itself is not publicly available, the crystal structure of a closely related derivative, [(3R,4S)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methyl 4-methylbenzenesulfonate, has been reported nih.gov. This structure provides invaluable information about the conformation of the (3R,4S)-disubstituted piperidine ring system.
The crystallographic data confirms that the piperidine ring adopts a chair conformation nih.gov. In this conformation, the substituents at the C3 and C4 positions are in a trans-diaxial orientation in the solid state for this derivative. However, it is important to note that the solid-state conformation can be influenced by crystal packing forces and may not be the most stable conformation in solution. Computational studies and VCD analysis of related compounds suggest an equatorial preference for substituents in solution mdpi.comnih.gov.
The key crystallographic parameters for [(3R,4S)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methyl 4-methylbenzenesulfonate are summarized in the interactive data table below.
| Crystal Data | |
| Compound Name | [(3R,4S)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methyl 4-methylbenzenesulfonate |
| Molecular Formula | C₂₀H₂₄FNO₃S |
| Molecular Weight | 377.46 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a | 9.1590 (4) Å |
| b | 10.0764 (5) Å |
| c | 10.7644 (6) Å |
| β | 95.718 (1)° |
| Volume | 988.50 (9) ų |
| Z | 2 |
| Dihedral Angle (between aromatic rings) | 47.01 (17)° |
| Piperidine Ring Conformation | Chair |
Table 1: Crystallographic data for [(3R,4S)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methyl 4-methylbenzenesulfonate. nih.gov
This crystallographic data provides a solid foundation for understanding the conformational preferences of the this compound scaffold.
Theoretical and Computational Studies on 3r,4s 3 Methylpiperidin 4 Ol
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the fundamental properties of a molecule. For (3R,4S)-3-methylpiperidin-4-ol, such calculations would provide invaluable insights.
An analysis of the electronic structure of this compound would involve the use of computational methods to determine the distribution of electrons within the molecule. This would include mapping the molecular orbitals, calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and generating an electrostatic potential map. This information is critical for predicting the molecule's reactivity and sites susceptible to electrophilic or nucleophilic attack. However, specific studies detailing these electronic properties for this compound are not available.
Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These theoretical predictions are often correlated with experimental data to confirm the structure and stereochemistry of a compound. For this compound, theoretical calculations would be essential to assign its complex spectral data, but dedicated computational studies predicting its spectroscopic properties have not been identified.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a window into the dynamic behavior of molecules, which is essential for understanding their physical and chemical properties.
The piperidine (B6355638) ring in this compound can adopt several conformations, primarily chair and boat forms. A thorough conformational search and energy landscape analysis would identify the most stable conformers and the energy barriers between them. The relative orientations of the methyl and hydroxyl groups in the (3R,4S) configuration will significantly influence the conformational preferences. At present, a detailed conformational analysis for this specific stereoisomer is not documented in publicly accessible research.
Understanding the non-covalent interactions of this compound with itself or with other molecules is key to predicting its macroscopic properties, such as melting point, boiling point, and solubility. Molecular dynamics simulations could elucidate these interactions, particularly the role of hydrogen bonding involving the hydroxyl and amine groups. Such specific intermolecular interaction studies for this compound are currently unavailable.
Computational Elucidation of Reaction Mechanisms
Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. For this compound, this could involve studying the mechanisms of its synthesis or its subsequent reactions. By calculating the energies of reactants, transition states, and products, researchers can determine the feasibility and selectivity of different reaction pathways. However, there are no specific computational studies on the reaction mechanisms involving this compound in the available literature.
Applications of 3r,4s 3 Methylpiperidin 4 Ol As a Synthetic Intermediate and Material Precursor
Role in the Synthesis of Complex Organic Molecules
The inherent chirality and bifunctional nature of (3R,4S)-3-methylpiperidin-4-ol, possessing both a secondary amine and a secondary alcohol, render it a valuable intermediate in the synthesis of intricate organic structures. These functional groups offer orthogonal reactivity, allowing for selective modifications at either the nitrogen or oxygen atom, which is a key advantage in multi-step synthetic sequences.
While direct applications of this compound in the total synthesis of natural products are not yet widely documented, its structural motifs are present in numerous alkaloids and other biologically active natural products. The 3-methylpiperidine (B147322) core is a key feature in a variety of natural compounds, and the ability to introduce substituents with defined stereochemistry at the 3 and 4 positions is of significant interest for the synthesis of novel analogues. For instance, the core structure of this compound is found within complex synthetic opioids, such as brominated derivatives of cis-beta-hydroxy-3-methylfentanyl. This highlights its utility as a foundational scaffold for creating analogues of potent biologically active molecules. The precise stereochemical control offered by this building block is crucial for elucidating structure-activity relationships (SAR) in medicinal chemistry.
The chiral nature of this compound makes it an excellent candidate for the development of chiral ligands for asymmetric catalysis. The piperidine (B6355638) scaffold can be readily modified to incorporate coordinating groups, such as phosphines or other heteroatoms, at the nitrogen or oxygen positions. These modifications can lead to the formation of bidentate or tridentate ligands capable of coordinating with various transition metals. Such chiral metal complexes are instrumental in catalyzing a wide range of asymmetric transformations, including hydrogenations, C-C bond formations, and oxidations, with high enantioselectivity. Although specific examples of ligands derived directly from this compound are not extensively reported, the broader class of chiral piperidine-based ligands has demonstrated significant success in asymmetric synthesis.
Table 1: Potential Chiral Ligands Derived from this compound
| Ligand Type | Potential Modification | Metal Complex | Potential Catalytic Application |
|---|---|---|---|
| P,N-Ligand | Phosphine (B1218219) group on Nitrogen | Rhodium, Iridium | Asymmetric Hydrogenation |
| N,O-Ligand | Coordination via N and O | Titanium, Zinc | Asymmetric Aldol (B89426) Reactions |
Scaffold for Supramolecular Chemistry and Host-Guest Systems
The rigid chair-like conformation of the piperidine ring in this compound provides a well-defined three-dimensional structure that can serve as a scaffold for the construction of supramolecular assemblies. The hydroxyl and amine groups are capable of forming hydrogen bonds, which are key directional interactions in the self-assembly of larger architectures. By attaching recognition motifs to these functional groups, it is possible to design host molecules that can selectively bind to specific guest molecules. The chirality of the scaffold can also be exploited to achieve enantioselective recognition of guest molecules. While specific host-guest systems based on this exact compound are not yet prevalent in the literature, the principles of supramolecular design suggest its potential in creating novel receptors and sensors.
Incorporation into Advanced Polymer and Material Architectures
Functionalized piperidines can be incorporated into polymer backbones or as pendant groups to introduce specific properties such as chirality, basicity, and hydrophilicity. This compound, with its two reactive sites, can act as a monomer or a cross-linking agent in polymerization reactions. For example, the hydroxyl group could be converted into a polymerizable group like an acrylate (B77674) or methacrylate, allowing for its incorporation into vinyl polymers. The resulting polymers would possess chiral piperidine units, which could find applications in chiral stationary phases for chromatography, as chiral catalysts, or in materials with specific optical properties.
Development of Novel Catalytic Systems
Beyond its role in forming chiral ligands, the this compound scaffold itself can be the basis for novel organocatalysts. The secondary amine functionality is a common feature in many successful organocatalysts, participating in enamine or iminium ion catalysis. The presence of the adjacent hydroxyl group can influence the catalytic activity and selectivity through hydrogen bonding interactions with the substrate or transition state. By modifying the substituents on the piperidine ring, it is possible to tune the steric and electronic properties of the catalyst to optimize its performance for specific reactions.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Emerging Research Directions and Future Perspectives
Development of Next-Generation Stereoselective Synthetic Routes
The precise control of stereochemistry is paramount in the synthesis of pharmaceutical intermediates like (3R,4S)-3-methylpiperidin-4-ol. Future research is geared towards developing more efficient, selective, and sustainable stereoselective synthetic methods.
One of the most promising areas is the advancement of asymmetric catalysis . This includes the use of chiral transition-metal catalysts and organocatalysts to induce stereoselectivity in key bond-forming reactions that construct the piperidine (B6355638) ring. nih.gov For instance, strategies involving asymmetric hydrogenation of pyridine (B92270) precursors or catalytic asymmetric cyclization reactions are being refined to achieve high yields and excellent enantiomeric and diastereomeric control. organic-chemistry.org
Biocatalysis is emerging as a powerful and sustainable alternative to traditional chemical methods. nih.gov Enzymes, such as imine reductases (IREDs), amine dehydrogenases (AmDHs), and transaminases, can offer unparalleled stereoselectivity under mild, aqueous conditions. nih.govrsc.org A chemo-enzymatic approach, combining chemical synthesis with key enzymatic steps, is a particularly attractive strategy. nih.gov For example, an achiral pyridine derivative could be chemically reduced to a tetrahydropyridine, followed by a highly stereoselective enzymatic reduction to furnish the desired (3R,4S) stereochemistry. nih.gov The direct conversion of alcohols, which are abundant in renewable feedstocks, into chiral amines using enzyme cascades represents a major goal for sustainable synthesis. openaccessgovernment.orgrsc.org
| Synthetic Strategy | Key Features | Potential Advantages for this compound |
| Asymmetric Catalysis | Utilizes chiral metal complexes or small organic molecules as catalysts. nih.gov | High efficiency, potential for broad substrate scope, precise control over stereocenters. |
| Biocatalysis | Employs enzymes (e.g., IREDs, AmDHs) to catalyze key reactions. nih.govnih.gov | Exceptional stereoselectivity, mild reaction conditions (aqueous media, ambient temp.), reduced environmental impact. researchgate.netnih.gov |
| Chemo-enzymatic Synthesis | Integrates traditional chemical steps with highly selective enzymatic transformations. nih.gov | Combines the flexibility of chemical synthesis with the high selectivity of biocatalysis. nih.gov |
| Exocyclic Chirality Induction | Uses a chiral auxiliary attached outside the forming ring to control stereochemistry during cyclization. rsc.orgacs.org | Can achieve 100% chirality transfer, leading to enantiomerically pure products. acs.org |
Exploration of Novel Reactivity and Functionalization Pathways
Beyond its synthesis, significant research is focused on developing novel methods to functionalize the this compound scaffold. This allows for the creation of a diverse library of derivatives for drug discovery and other applications.
A key area of development is late-stage C–H functionalization . This strategy aims to directly convert strong carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, bypassing the need for lengthy pre-functionalization sequences. nih.govnih.gov For a molecule like this compound, this could enable the selective introduction of functional groups at various positions on the piperidine ring. The site-selectivity (e.g., C2, C3, or C4) can often be controlled by the choice of catalyst and directing group attached to the piperidine nitrogen. nih.gov
Photoredox catalysis is another rapidly advancing field that opens up new avenues for functionalization. chemrxiv.org By using light to initiate single-electron transfer processes, these methods can facilitate reactions that are difficult to achieve with traditional thermal chemistry, such as the direct α-C–H arylation of the piperidine ring under mild conditions. nih.govchemrxiv.org
| Functionalization Method | Description | Potential Application to this compound |
| Directed C–H Functionalization | A directing group on the nitrogen guides a metal catalyst to activate a specific C–H bond for reaction. nih.gov | Selective introduction of aryl, alkyl, or other groups at the C2, C3, or C4 positions. |
| Photoredox Catalysis | Uses light-absorbing catalysts to enable novel bond formations via radical intermediates. chemrxiv.org | Arylation, vinylation, or alkylation at the α-position to the nitrogen under mild conditions. nih.gov |
| Enzymatic Functionalization | Enzymes like hydroxylases can introduce functional groups with high regio- and stereoselectivity. | Precise modification of the scaffold, potentially at positions difficult to access chemically. |
Integration with Artificial Intelligence and Machine Learning in Synthesis Design
The design of synthetic routes for complex molecules is being revolutionized by artificial intelligence (AI) and machine learning (ML). synthiaonline.comiscientific.org These technologies can analyze vast databases of chemical reactions to propose novel and efficient synthetic pathways. nih.govchemrxiv.org
Furthermore, ML algorithms can be used for reaction optimization . By analyzing data from a limited set of initial experiments, these models can predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and selectivity, thereby reducing the time and resources spent on experimental development. bohrium.comnih.govu-strasbg.fr The integration of AI with automated robotic platforms has the potential to create "self-driving" laboratories for autonomous synthesis and discovery. synthiaonline.com
Advances in Scalable Production Methodologies
Translating a laboratory-scale synthesis to industrial production presents significant challenges. Modern research is focused on developing more efficient, safer, and scalable manufacturing processes.
Flow chemistry is a key enabling technology in this area. semanticscholar.orgimperial.ac.uk In contrast to traditional batch processing, flow chemistry involves pumping reagents through tubes or microreactors where they mix and react. syrris.com This approach offers superior control over reaction parameters like temperature and mixing, leading to better yields and purity. It also allows for the safe handling of hazardous reagents and intermediates and can be more easily scaled up by running the system for longer periods. acs.orgresearchgate.net The synthesis of piperidine derivatives using electrochemistry in flow reactors has demonstrated improved yields and scalability compared to batch methods. researchgate.net
Process intensification is another important concept, aiming to develop smaller, more efficient, and energy-saving production processes. nih.gov This often involves combining multiple reaction steps into a single, continuous operation (a "one-pot" or telescopic synthesis), which minimizes waste from intermediate purification and isolation steps. syrris.com
Contributions to Sustainable and Circular Chemistry Initiatives
The pharmaceutical industry is increasingly adopting the principles of green chemistry to minimize its environmental impact. ispe.orgpfizer.com The synthesis of this compound is an area where these principles can be applied to create more sustainable processes.
Key aspects include:
Use of Renewable Feedstocks : Developing synthetic routes that start from bio-based materials rather than petrochemicals. openaccessgovernment.org The biocatalytic conversion of alcohols, which can be derived from biomass, into chiral amines is a prime example of this approach. openaccessgovernment.orgfrontiersin.org
Greener Solvents and Reagents : Replacing hazardous solvents and reagents with safer, more environmentally benign alternatives, such as water or bio-derived solvents. nih.govispe.org
Catalysis over Stoichiometric Reagents : Using catalytic methods (including biocatalysis) reduces waste by minimizing the need for stoichiometric amounts of reagents that are consumed in the reaction. ispe.org
Atom Economy : Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, thus generating less waste. syrris.com
These green chemistry approaches are not only environmentally beneficial but can also lead to more efficient and cost-effective manufacturing processes. ispe.orgunibo.it
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3R,4S)-3-methylpiperidin-4-ol, and how do stereochemical outcomes vary with different catalysts?
- Methodology :
- Reductive Amination : Start with 3-methylpiperidin-4-one (CAS 4629-78-1, structurally related ), and reduce the ketone group using chiral catalysts (e.g., Ru-BINAP complexes) to achieve enantioselectivity. Monitor stereochemistry via chiral HPLC (e.g., Chiralpak AD-H column) .
- Epoxide Ring-Opening : Use (3R,4S)-epoxide precursors with nucleophiles (e.g., ammonia) under basic conditions, followed by acid-catalyzed cyclization. Optimize temperature (-20°C to 25°C) to minimize racemization .
- Key Considerations :
- Validate enantiomeric excess (ee) using polarimetry and NMR with chiral shift reagents (e.g., Eu(hfc)₃) .
Q. How can researchers resolve discrepancies in stereochemical assignments between NMR and X-ray crystallography data?
- Methodology :
- Perform NOESY/ROESY NMR to confirm spatial proximity of methyl and hydroxyl groups in the piperidine ring .
- Cross-validate with X-ray crystallography by growing single crystals in a solvent system (e.g., hexane/ethyl acetate) and refining the structure using software like SHELX .
- Data Contradiction Analysis :
- If NMR suggests axial hydroxyl but X-ray shows equatorial, re-examine solvent effects on conformation or consider dynamic puckering of the piperidine ring .
Q. What purification strategies effectively separate this compound from diastereomers or regioisomers?
- Methodology :
- Chiral Chromatography : Use a preparative HPLC system with cellulose-based columns (e.g., Chiralcel OD-H) and isocratic elution (heptane:ethanol 90:10) .
- Recrystallization : Exploit solubility differences in ethanol/water mixtures at low temperatures (4°C) to isolate the desired enantiomer .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in transition-metal-catalyzed cross-coupling reactions?
- Experimental Design :
- Compare coupling efficiency (e.g., Suzuki-Miyaura) using Pd(PPh₃)₄ vs. Pd(dtbpf)Cl₂ catalysts. The methyl group at C3 may sterically hinder oxidative addition, requiring bulky ligands .
- Quantify electronic effects via Hammett plots by substituting the hydroxyl group with electron-withdrawing/donating groups .
- Data Interpretation :
- Lower yields in coupling reactions may indicate competing coordination of the hydroxyl group to the metal center. Use chelation control strategies (e.g., protecting groups) .
Q. What strategies address conflicting bioactivity data between in vitro assays and computational docking studies for this compound derivatives?
- Methodology :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding under physiological conditions (pH 7.4, 310 K) to account for solvation and flexibility .
- Free-Energy Perturbation (FEP) : Calculate binding affinity differences between stereoisomers to reconcile discrepancies with experimental IC₅₀ values .
- Contradiction Resolution :
- If in vitro activity is lower than predicted, assess metabolic stability (e.g., hepatic microsome assays) or off-target interactions .
Q. How can researchers mitigate diastereomer formation during N-functionalization of this compound?
- Methodology :
- Protecting Group Strategy : Temporarily protect the hydroxyl group as a TBS ether to prevent epimerization during alkylation or acylation .
- Low-Temperature Reactions : Conduct reactions at -78°C (dry ice/acetone bath) to slow kinetic pathways favoring undesired diastereomers .
- Analytical Validation :
- Use LC-MS/MS with tandem columns (C18 + chiral) to detect and quantify diastereomers at trace levels (<0.1%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
